Unveiling the Action of CTX-0294885 Hydrochloride: A Technical Guide to a Broad-Spectrum Kinase Inhibitor
Unveiling the Action of CTX-0294885 Hydrochloride: A Technical Guide to a Broad-Spectrum Kinase Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory activity, its application in kinome profiling, and the experimental protocols for its use.
Core Mechanism of Action
CTX-0294885 hydrochloride is a novel bisanilino pyrimidine that functions as a broad-spectrum inhibitor of protein kinases.[1][2][3][4] Its primary mechanism of action is the competitive binding to the ATP-binding pocket of a wide array of kinases, thereby preventing the phosphorylation of their respective substrates and inhibiting their downstream signaling functions.[5] This characteristic makes it a powerful tool for chemical proteomics and the global analysis of kinase signaling networks, also known as kinome profiling.[6][7]
The hydrochloride salt form of CTX-0294885 enhances its solubility and stability for experimental use. The core inhibitory activity resides in the CTX-0294885 molecule itself.
Quantitative Inhibitory Activity
CTX-0294885 has demonstrated potent inhibitory activity against a diverse range of kinases. The half-maximal inhibitory concentration (IC₅₀) values for several key kinases have been determined, highlighting its broad-spectrum nature.
| Target Kinase | IC₅₀ (nM) |
| FLT3 | 1 |
| Src | 2 |
| JAK2 | 3 |
| VEGFR3 | 3 |
| FAK | 4 |
| Aurora kinase A | 18 |
| JAK3 | 28 |
| Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases.[1] |
Application in Kinome Profiling
A significant application of CTX-0294885 is as an affinity reagent for the enrichment and identification of kinases from complex biological samples using mass spectrometry.[7] When immobilized on a solid support, such as Sepharose beads, CTX-0294885 can capture a large portion of the expressed kinome from cell or tissue lysates.[1][7]
In a notable study using the MDA-MB-231 human breast cancer cell line, CTX-0294885 was able to capture 235 distinct protein kinases, including all members of the AKT family.[1][6][7] This comprehensive capture capability underscores its utility in identifying novel kinase targets and understanding the reprogramming of kinase signaling in disease states.
Impact on Key Signaling Pathways
Given its broad-spectrum activity, CTX-0294885 can impinge on multiple critical signaling pathways simultaneously. This makes it a valuable tool for dissecting complex signaling networks. The primary utility of CTX-0294885 is not as a specific pathway inhibitor, but as a tool to identify and quantify the kinases that constitute these pathways in a particular biological context.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Several kinases within this pathway and its upstream activators are potential targets of CTX-0294885. By inhibiting kinases that directly or indirectly regulate this pathway, CTX-0294885 can be used to probe its activation state. For instance, its ability to capture all members of the AKT family is particularly noteworthy.[6]
JAK/STAT Pathway
The JAK/STAT pathway is crucial for cytokine signaling and immune responses.[9][10][11] CTX-0294885 has demonstrated direct inhibitory activity against key components of this pathway, namely JAK2 and JAK3.[1] This allows for its use in studying the role of these kinases in various inflammatory and neoplastic diseases.
MAPK Pathway
The MAPK pathway regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[7][12][13] Upstream activators of this pathway, such as receptor tyrosine kinases and Src family kinases, are inhibited by CTX-0294885.[1] This enables the use of the compound to investigate the complex regulation of MAPK signaling.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the IC₅₀ of CTX-0294885 against a specific kinase.
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Reaction Setup: Prepare a 15 µL assay reaction in a 384-well plate containing assay buffer (10 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% (v/v) Tween-20, 50 µM Na₃VO₄, 0.01% (w/v) albumin, 1 mM DTT), a biotinylated peptide substrate (111 nM), and ATP at a concentration equal to the Kₘ of the kinase.[3]
-
Compound Addition: Add CTX-0294885 hydrochloride from an 11-point dilution series in DMSO. Include positive (no inhibitor) and negative (no enzyme) controls with the same volume of DMSO.[3]
-
Enzyme Addition: Add the target kinase at a predetermined concentration (typically 0.2-8 nM).[3]
-
Incubation: Incubate the reaction for 90 minutes at 30°C.[3]
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop buffer (10 mM HEPES pH 7.4, 25 mM NaCl, 100 mM EDTA, 0.01% (v/v) Tween-20) containing streptavidin-coated donor and anti-phosphotyrosine acceptor beads.[3]
-
Detection: Measure the signal (e.g., fluorescence or luminescence) to determine the extent of peptide phosphorylation.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Affinity Purification of Kinases for Mass Spectrometry
This protocol provides a general workflow for using CTX-0294885-coupled beads to enrich kinases from cell lysates.
-
Cell Lysis: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors to generate a whole-cell lysate.
-
Lysate Preparation: Quantify the protein concentration of the lysate. For each affinity purification, use a standardized amount of total protein (e.g., 1-5 mg).
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Bead Incubation: Incubate the cell lysate with CTX-0294885-coupled Sepharose beads. The incubation is typically performed overnight at 4°C with gentle rotation.
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Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the captured kinases from the beads using a buffer containing a high concentration of a denaturant (e.g., SDS).
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
Conclusion
CTX-0294885 hydrochloride is a valuable research tool for the study of kinome signaling. Its broad-spectrum inhibitory profile, coupled with its utility as an affinity reagent, provides a powerful platform for identifying kinase targets, elucidating the architecture of signaling pathways, and investigating the mechanisms of drug action and resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers leveraging this potent kinase inhibitor in their studies.
References
- 1. CTX-0294885 - LKT Labs [lktlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAP Kinase Signaling at the Crossroads of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
